molecular formula C4H6Cl2N2Pd B079597 Bis(acetonitrile)dichloropalladium(II) CAS No. 14592-56-4

Bis(acetonitrile)dichloropalladium(II)

Cat. No. B079597
CAS RN: 14592-56-4
M. Wt: 259.4 g/mol
InChI Key: RBYGDVHOECIAFC-UHFFFAOYSA-L
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Description

Bis(acetonitrile)dichloropalladium(II) is a coordination complex with the formula PdCl2(NCCH3)2 . It is the adduct of two acetonitrile ligands with palladium(II) chloride . It is a yellow-brown solid that is soluble in organic solvents .


Synthesis Analysis

Bis(acetonitrile)dichloropalladium(II) is used as a catalyst for various reactions . For instance, it is used for the cyclization of δ-acetylenic carboxylic acids to butenolides, aza-Michael reaction, rearrangement of allylic imidates to allylic amides .


Molecular Structure Analysis

The molecular formula of Bis(acetonitrile)dichloropalladium(II) is PdCl2 · (CH3CN)2 . It has a molecular weight of 259.43 .


Chemical Reactions Analysis

Bis(acetonitrile)dichloropalladium(II) is used as a catalyst for various reactions . These include the cyclization of δ-acetylenic carboxylic acids to butenolides, aza-Michael reaction, rearrangement of allylic imidates to allylic amides, Nazarov cyclization, diamination of conjugated dienes, C-H activation of indoles, direct C-H arylation of isoxazoles at the 5 position, and three-component Michael addition, cyclization, cross-coupling reaction .


Physical And Chemical Properties Analysis

Bis(acetonitrile)dichloropalladium(II) is a yellow-brown solid that is soluble in organic solvents .

Scientific Research Applications

  • Catalysis in Metal-Carbon Coupling : Viola et al. (1995) demonstrated that bis(acetonitrile)dichloropalladium(II) serves as a catalyst in the coupling of iodocyclopentadienylmetal complexes with 2,5-bis[(tributyltin)ethynyl]thiophene, forming dimetal derivatives [(μ-C4H2SCC-2,5){(C5H5)M(CO)n}2] (Viola, E., Sterzo, C. L., Crescenzi, R., & Frachey, G. (1995)).

  • Intramolecular Pyridine-Allyl Coupling Reactions : Chengebroyen, Grellier, and Pfeffer (1998) used bis(acetonitrile)dichloropalladium(II) in the intramolecular coupling of ortho-alkenylpyridines, leading to a variety of coordination compounds and demonstrating its role in forming N-bridgehead heterocycles (Chengebroyen, J., Grellier, M., & Pfeffer, M. (1998)).

  • Isomerization Studies : Fanizzi et al. (1990) investigated the isomerization of bis(acetonitrile)dichloroplatinum(II), examining the formation of cis and trans isomers, indicating its potential in isomer-specific reactions (Fanizzi, F., Intini, F., Maresca, L., & Natile, G. (1990)).

  • Acetalization of Allylic Acetates : Hosokawa, Aoki, and Murahashi (1992) utilized bis(acetonitrile)dichloropalladium(II) in the acetalization of α-cyanoallyl acetate, leading to the formation of 1-cyano-3,3-dimethoxypropyl acetate and illustrating its catalytic utility in organic synthesis (Hosokawa, T., Aoki, S., & Murahashi, S. (1992)).

  • Transformation of β-Amino Ketones to Enaminones : Murahashi, Mitsue, and Tsumiyama (1987) reported that the reaction of β-amino ketones with bis(acetonitrile)dichloropalladium(II) in the presence of triethylamine produces enaminones regioselectively, highlighting its role in organic transformations (Murahashi, S., Mitsue, Y., & Tsumiyama, T. (1987)).

  • Formation of Ruthenium(III) Complexes : Kasahara et al. (1990) described the formation of bis(acetonitrile)bis(β-diketonato)ruthenium(III) complexes, used as intermediates for synthesizing mixed-ligand β-diketonato ruthenium(III) complexes, indicating its applicability in complex formation (Kasahara, Y., Hoshino, Y., Shimizu, K., & Satô, G. P. (1990)).

Safety And Hazards

Bis(acetonitrile)dichloropalladium(II) is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

Future Directions

Bis(acetonitrile)dichloropalladium(II) is used as a catalyst for greener Sonagashira coupling in TPGS-750-M . It is also used in an ether-directed aza-Claisen rearrangement .

properties

IUPAC Name

acetonitrile;dichloropalladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYGDVHOECIAFC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(acetonitrile)palladium(II) Dichloride

CAS RN

14592-56-4
Record name Palladium, bis(acetonitrile)dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14592-56-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(acetonitrile)dichloropalladium
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
401
Citations
I Dybała, OM Demchuk - Journal of Molecular Structure, 2016 - Elsevier
Results of the single crystal X-ray diffraction analysis of tris(acetonitrile)chloropalladium tetrafluoroborate [PdCl(CH 3 CN) 3 ]BF 4 are presented in details. It was found that the title …
Number of citations: 2 www.sciencedirect.com
K Toyota, K Masaki, T Abe, M Yoshifuji - Chemistry letters, 1995 - journal.csj.jp
Sterically protected 3,4-bis[(2,4,6-tri-t-butylphenyl)phosphinidene]cyclobutenes reacted with bis(acetonitrile)dichloropalladium(II) to give the corresponding dichloropalladium …
Number of citations: 53 www.journal.csj.jp
T Kozo, M Kazuto, A Tetsuya, Y Masaaki - Chemistry Letters, 1995 - cir.nii.ac.jp
Sterically protected 3, 4-bis [(2, 4, 6-tri-t-butylphenyl) phosphinidene] cyclobutenes reacted with bis (acetonitrile) dichloropalladium (II) to give the corresponding dichloropalladium …
Number of citations: 2 cir.nii.ac.jp
SH Gage, BD Stein, LZ Nikoshvili, VG Matveeva… - Langmuir, 2013 - ACS Publications
Here we report the functionalization of monodisperse iron oxide nanoparticles (NPs) with commercially available functional acids containing multiple double bonds such as linolenic (…
Number of citations: 98 pubs.acs.org
TL Ho, M Fieser, L Fieser, R Danheiser… - Fieser and Fieser's …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com
LA Belfiore, P Das, F Bossé - Journal of Polymer Science Part B …, 1996 - Wiley Online Library
The mechanical properties of atactic 1,2‐polybutadiene and 3, 4‐polyisoprene can be modified significantly with the addition of bis(acetonitrile)dichloropalladium(II). These weak …
Number of citations: 14 onlinelibrary.wiley.com
F Bossé, P Das, LA Belfiore - 1995 - ACS Publications
This study focuses on gelation in ternary solutions and solid state properties of films that contain a diene polymer, polybutadiene or polyisoprene, and an inorganic salt, bis(acetonitrile) …
Number of citations: 3 pubs.acs.org
SI Murahashi, Y Mitsue, T Tsumiyama - Bulletin of the Chemical …, 1987 - journal.csj.jp
The reaction of β-amino ketones with bis(acetonitrile)dichloropalladium(II) in the presence of triethylamine gives the corresponding enaminones regioselectively. The cyclic β-amino …
Number of citations: 39 www.journal.csj.jp
S Canossa, C Graiff - Crystals, 2018 - mdpi.com
Selenate(IV) and hydrogen selenate(IV) salts of bulky cations are very interesting compounds for synthetic and kinetic studies. In this work, bis(triphenylphosphine)iminium ([PNP] + ) …
Number of citations: 1 www.mdpi.com
E Viola, CL Sterzo, R Crescenzi, G Frachey - Journal of organometallic …, 1995 - Elsevier
In the presence of catalytic amount of bis(acetonitrile)dichloropalladium(II) [(CH 3 CN) 2 PdCl 2 ] the iodocyclopentadienylmetal complexes [(η 5 -C 5 H 5 ) M(CO) n I](1, M  Mo, n = 3; 2…
Number of citations: 42 www.sciencedirect.com

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